![molecular formula C11H17ClN2O2 B2753233 N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide CAS No. 2411200-72-9](/img/structure/B2753233.png)
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide is a synthetic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to produce azetidines with various substituents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing different functional groups, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique reactivity and stability.
Materials Science: The compound is employed in the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with molecular targets and pathways. The compound’s ring strain and stability allow it to participate in various chemical reactions, which can modulate biological pathways and molecular targets. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar reactivity but less stability.
Uniqueness
N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its combination of ring strain and stability makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
N-[1-(2-chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-7(12)11(16)14-5-9(6-14)13-10(15)8-3-2-4-8/h7-9H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZTLLATIUUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC(=O)C2CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2753152.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2753153.png)
![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)
![1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2753157.png)
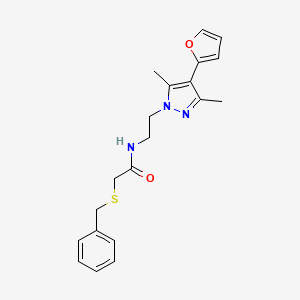
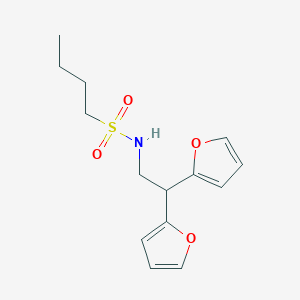
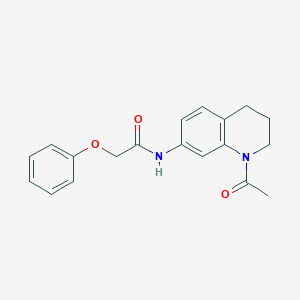

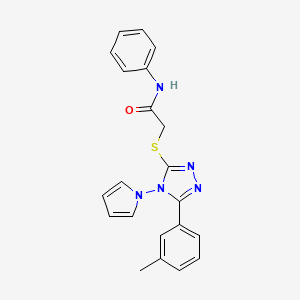
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2753167.png)
![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)
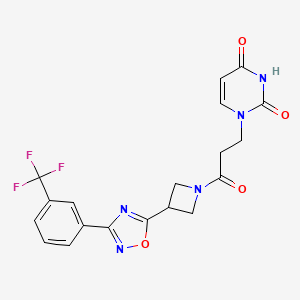
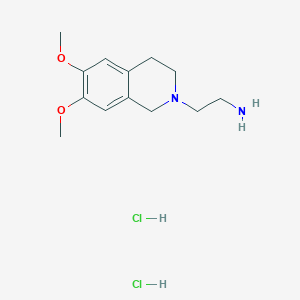
![1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2753173.png)
